An In-depth Technical Guide to Rupatadine-d4 Fumarate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Rupatadine-d4 Fumarate for Researchers and Drug Development Professionals
Introduction
Rupatadine-d4 Fumarate is the deuterated analog of Rupatadine Fumarate, a second-generation antihistamine and platelet-activating factor (PAF) antagonist. The incorporation of deuterium atoms enhances its utility as an internal standard in quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This technical guide provides a comprehensive overview of Rupatadine-d4 Fumarate, including its physicochemical properties, mechanism of action, detailed experimental protocols for its use, and visualization of relevant biological pathways and analytical workflows.
Physicochemical Properties
Rupatadine-d4 Fumarate is a stable, isotopically labeled form of Rupatadine Fumarate. Its chemical and physical properties are summarized in the table below, alongside those of its non-deuterated counterpart for comparison.
| Property | Rupatadine-d4 Fumarate | Rupatadine Fumarate |
| Chemical Name | 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene-d4]- 5H-benzo[1][2]cyclohepta[1,2-b]pyridine (2E)-2-Butenedioate | 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[1][2]cyclohepta[1,2-b]pyridine fumarate |
| CAS Number | 1795153-63-7[3] | 182349-12-8[4] |
| Molecular Formula | C₃₀H₂₆D₄ClN₃O₄[1] | C₂₆H₂₆ClN₃ · C₄H₄O₄[5] |
| Molecular Weight | 536.05 g/mol [3] | 532.03 g/mol [4][5] |
| Appearance | White to off-white crystalline powder[4] | White or off-white crystalline powder[4] |
| Solubility | Soluble in DMSO and methanol.[6] | Soluble in methanol; almost insoluble in water.[4] |
| Storage | Store at -20°C for long-term storage.[6] | Store at -20°C.[6] |
Mechanism of Action: Dual Antagonism of Histamine H1 and PAF Receptors
Rupatadine exerts its therapeutic effects through a dual mechanism of action: selective antagonism of the histamine H1 receptor and the platelet-activating factor (PAF) receptor. As Rupatadine-d4 Fumarate is chemically identical to Rupatadine Fumarate, differing only in isotopic labeling, its mechanism of action is the same.
Histamine H1 Receptor Antagonism
Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering symptoms such as itching, vasodilation, and increased vascular permeability. Rupatadine competitively binds to H1 receptors without activating them, thereby blocking the downstream signaling cascade initiated by histamine.
Platelet-Activating Factor (PAF) Receptor Antagonism
PAF is a potent phospholipid mediator involved in inflammatory and allergic processes, including platelet aggregation, bronchoconstriction, and increasing vascular permeability. Rupatadine also acts as a PAF receptor antagonist, mitigating the inflammatory effects mediated by PAF. This dual antagonism provides a more comprehensive approach to managing allergic conditions compared to traditional antihistamines that only target the H1 receptor.
Signaling Pathways
The antagonistic action of Rupatadine on H1 and PAF receptors inhibits their respective downstream signaling pathways.
Caption: Rupatadine blocks the Histamine H1 receptor signaling pathway.
Caption: Rupatadine blocks the Platelet-Activating Factor (PAF) receptor signaling pathway.
Experimental Protocols
Rupatadine-d4 Fumarate is primarily used as an internal standard for the quantification of rupatadine in biological matrices. Below is a representative experimental protocol for a bioanalytical method using LC-MS/MS.
Bioanalytical Method for Rupatadine in Human Plasma using LC-MS/MS
1. Objective: To quantify the concentration of rupatadine in human plasma samples using a validated LC-MS/MS method with Rupatadine-d4 Fumarate as the internal standard.
2. Materials and Reagents:
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Rupatadine Fumarate reference standard
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Rupatadine-d4 Fumarate (Internal Standard, IS)
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HPLC-grade methanol, acetonitrile, and water
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Formic acid
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Human plasma (with anticoagulant, e.g., K₂EDTA)
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Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
3. Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
4. Standard and Sample Preparation:
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Stock Solutions: Prepare stock solutions of Rupatadine and Rupatadine-d4 Fumarate in methanol at a concentration of 1 mg/mL.
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Working Solutions: Prepare serial dilutions of the Rupatadine stock solution in a methanol:water (1:1, v/v) mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of Rupatadine-d4 Fumarate (IS) at an appropriate concentration.
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Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution.
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Vortex briefly.
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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5. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rupatadine: m/z 416.2 → 282.1; Rupatadine-d4: m/z 420.2 → 286.1 |
| Collision Energy | Optimized for each transition |
6. Data Analysis:
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Quantify the peak area ratios of the analyte to the internal standard.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of rupatadine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of rupatadine in plasma samples using Rupatadine-d4 Fumarate as an internal standard.
Caption: A typical bioanalytical workflow for a pharmacokinetic study of Rupatadine.
Conclusion
Rupatadine-d4 Fumarate is an indispensable tool for researchers and drug development professionals involved in the study of Rupatadine. Its use as an internal standard ensures the accuracy and reliability of bioanalytical data, which is critical for pharmacokinetic and metabolism studies. This guide has provided a comprehensive technical overview to support its effective application in a research setting.
